An In-depth Technical Guide to the Chemical Structure Analysis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
An In-depth Technical Guide to the Chemical Structure Analysis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Introduction
(E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is a molecule of significant interest within the landscape of contemporary drug discovery and development. Belonging to the cinnamoyl amide class of compounds, it possesses a unique structural architecture that combines a phenethyl amine moiety with a substituted cinnamic acid derivative. This arrangement is suggestive of a range of potential biological activities, drawing parallels to naturally occurring and synthetic compounds with known pharmacological properties, including antimicrobial and enzyme-inhibiting effects[1][2][3]. The precise elucidation of its chemical structure is a critical first step in understanding its structure-activity relationship (SAR), optimizing its properties for therapeutic applications, and ensuring regulatory compliance.
This technical guide provides a comprehensive overview of the analytical methodologies employed to unequivocally determine and characterize the chemical structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Furthermore, we will explore the role of computational modeling in corroborating experimental findings and providing deeper insights into the molecule's conformational landscape. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust understanding of modern structural elucidation techniques.
Molecular Architecture: A Tripartite Structure
The chemical structure of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide can be deconstructed into three key components, each contributing distinct chemical and physical properties to the overall molecule:
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The (E)-Acrylamide Core: This α,β-unsaturated amide is a critical pharmacophore. The stereochemistry of the double bond is denoted as (E), indicating that the substituents are on opposite sides, which has significant implications for the molecule's shape and its interaction with biological targets.
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The N-phenethyl Substituent: This group, derived from phenethylamine, is a common feature in many biologically active compounds and provides a combination of aromatic and aliphatic character, influencing properties such as lipophilicity and potential for π-π stacking interactions.
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The 4-propoxyphenyl Group: This para-substituted aromatic ring with a propoxy group influences the electronic properties of the cinnamoyl system and provides an additional lipophilic region, which can be crucial for membrane permeability and target binding.
The synergistic interplay of these three components dictates the molecule's overall physicochemical properties and its potential pharmacological profile.
Synthesis Pathway: Amide Bond Formation
The synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide typically proceeds via a standard amide coupling reaction. The general approach involves the reaction of an activated carboxylic acid derivative of (E)-3-(4-propoxyphenyl)acrylic acid with phenethylamine.
Experimental Protocol: Synthesis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide
Materials:
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(E)-3-(4-propoxyphenyl)acrylic acid
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Phenethylamine
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Thionyl chloride or a suitable coupling agent (e.g., DCC/DMAP, HATU)
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Triethylamine (or another suitable base)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Activation of the Carboxylic Acid: To a solution of (E)-3-(4-propoxyphenyl)acrylic acid (1 equivalent) in anhydrous DCM, slowly add thionyl chloride (1.2 equivalents) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the evolution of gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
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Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve phenethylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the phenethylamine solution dropwise to the acyl chloride solution.
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Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated sodium bicarbonate solution.
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Extraction and Purification: Separate the organic layer and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Caption: Synthetic workflow for (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Spectroscopic Elucidation
A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Exemplary ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | d | 1H | H-α (olefinic) | Deshielded due to conjugation with the carbonyl and aromatic ring. The large coupling constant (J ≈ 15 Hz) confirms the (E)-stereochemistry. |
| ~7.4 | d | 2H | Ar-H (o- to propoxy) | Aromatic protons ortho to the electron-donating propoxy group. |
| ~7.3-7.2 | m | 5H | Ar-H (phenethyl) | Protons of the monosubstituted phenyl ring of the phenethyl group. |
| ~6.9 | d | 2H | Ar-H (m- to propoxy) | Aromatic protons meta to the propoxy group. |
| ~6.3 | d | 1H | H-β (olefinic) | Shielded relative to H-α due to its position relative to the carbonyl group. The large coupling constant (J ≈ 15 Hz) confirms the (E)-stereochemistry. |
| ~6.0 | br s | 1H | N-H | The amide proton, which may be broad and its chemical shift can be solvent-dependent. |
| ~4.0 | t | 2H | -OCH₂- | Methylene protons of the propoxy group adjacent to the oxygen atom. |
| ~3.6 | q | 2H | -NCH₂- | Methylene protons of the phenethyl group adjacent to the nitrogen atom. |
| ~2.8 | t | 2H | -CH₂-Ar | Methylene protons of the phenethyl group adjacent to the aromatic ring. |
| ~1.8 | sextet | 2H | -CH₂-CH₃ | Methylene protons of the propoxy group. |
| ~1.0 | t | 3H | -CH₃ | Methyl protons of the propoxy group. |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Exemplary ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon of the amide. |
| ~160 | C-O (aromatic) | Aromatic carbon attached to the propoxy group. |
| ~141 | C-α (olefinic) | Olefinic carbon deshielded by the carbonyl group. |
| ~139 | C-ipso (phenethyl) | Quaternary carbon of the phenethyl aromatic ring. |
| ~129.5 | C-ortho (propoxy-aryl) | Aromatic carbons ortho to the propoxy group. |
| ~129 | C-ortho/meta (phenethyl) | Aromatic carbons of the phenethyl group. |
| ~127 | C-para (phenethyl) | Aromatic carbon para to the ethyl group. |
| ~127 | C-ipso (propoxy-aryl) | Quaternary carbon of the propoxy-substituted ring. |
| ~118 | C-β (olefinic) | Olefinic carbon shielded relative to C-α. |
| ~115 | C-meta (propoxy-aryl) | Aromatic carbons meta to the propoxy group. |
| ~70 | -OCH₂- | Methylene carbon of the propoxy group. |
| ~41 | -NCH₂- | Methylene carbon adjacent to the nitrogen. |
| ~36 | -CH₂-Ar | Methylene carbon adjacent to the phenethyl aromatic ring. |
| ~22 | -CH₂-CH₃ | Methylene carbon of the propoxy group. |
| ~10 | -CH₃ | Methyl carbon of the propoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
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Sample Preparation: A small amount of the solid (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide is placed directly onto the ATR crystal.
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
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Data Processing: The resulting spectrum is processed to identify the characteristic absorption bands.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Amide |
| ~3050 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic |
| ~1660 | C=O stretch (Amide I) | Amide |
| ~1625 | C=C stretch | Alkene |
| ~1600, ~1510 | C=C stretch | Aromatic |
| ~1540 | N-H bend (Amide II) | Amide |
| ~1250 | C-O stretch | Aryl ether |
| ~980 | C-H bend (out-of-plane) | (E)-disubstituted alkene |
The presence of a strong absorption around 1660 cm⁻¹ (Amide I) and 1540 cm⁻¹ (Amide II) is characteristic of a secondary amide. The band around 980 cm⁻¹ is a key indicator of the (E)-configuration of the double bond[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
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Infusion: The solution is infused into the ESI source of the mass spectrometer.
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Ionization: A high voltage is applied to the ESI needle, generating charged droplets that evaporate to produce gas-phase ions.
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Mass Analysis: The ions are accelerated into the time-of-flight analyzer, and their mass-to-charge ratio (m/z) is determined based on their flight time.
Expected Mass Spectral Data
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Molecular Ion Peak ([M+H]⁺): For C₂₀H₂₃NO₂, the expected monoisotopic mass is approximately 309.1729. HRMS would confirm this elemental composition with high accuracy.
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Key Fragmentation Patterns:
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Loss of the phenethyl group.
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Cleavage of the amide bond.
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Fragmentation of the propoxy group.
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Caption: Predicted major fragmentation pathways in ESI-MS.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
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Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure.
The resulting crystal structure would definitively confirm the (E)-stereochemistry of the alkene and provide insights into the intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Computational Chemistry: In Silico Corroboration
Computational methods, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties and conformational preferences of the molecule. These theoretical calculations serve as a powerful tool to corroborate experimental findings.
Workflow for Computational Analysis
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Conformational Search: A systematic search for low-energy conformers is performed to identify the most stable molecular geometries.
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Geometry Optimization: The geometries of the identified conformers are optimized at a suitable level of theory (e.g., B3LYP/6-31G*).
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Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectrum.
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NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts are calculated and compared with the experimental data.
Caption: Workflow for computational structural analysis.
Conclusion
The comprehensive structural analysis of (E)-N-phenethyl-3-(4-propoxyphenyl)acrylamide requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and elemental composition. While these spectroscopic methods provide a high degree of confidence in the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state. Computational modeling further strengthens the structural assignment by providing theoretical data that can be directly compared with experimental results. The rigorous application of these methodologies, as outlined in this guide, is paramount for advancing the scientific understanding and potential therapeutic development of this promising cinnamoyl amide derivative.
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